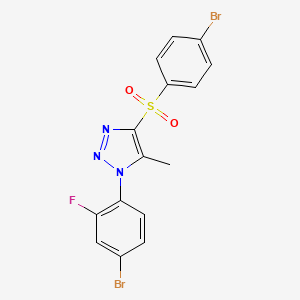

![molecular formula C19H18N4O3S B2920656 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 881438-09-1](/img/structure/B2920656.png)

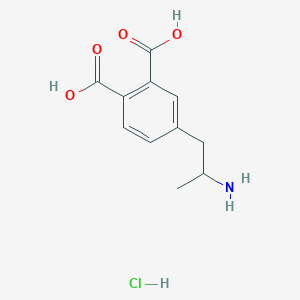

2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide” is a derivative of 1,2,4-triazine . It belongs to a class of heteroaromatic compounds known as 6-azauracil and its derivatives, which have various interesting biochemical properties . These derivatives, including the 2-benzyl-1,2,4-triazin-3,5 (2 H ,4 H )-dione, have shown anticoccidial activity and properties of aldose reductase inhibitor .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,2,4-triazin-3,5 (2 H ,4 H )-dione (6-azauracil) with benzyl bromide and potassium carbonate in dry acetone via the 18-crown-6-ether catalysis . This method has been developed to be more convenient and efficient, affording the compounds in good yields .Molecular Structure Analysis

The molecular structure of these compounds is characterized by 1 H- and 13 C-NMR, MS spectrum, IR spectroscopy, and elemental analysis . The structure is verified by 2D-NMR measurements, including gHSQC and gHMBC measurements .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,2,4-triazin-3,5 (2 H ,4 H )-dione (6-azauracil) with benzyl bromide and potassium carbonate in dry acetone . This reaction is catalyzed by 18-crown-6-ether .科学的研究の応用

Cyclooxygenase (COX) Inhibitory Activity

A study synthesized and investigated the COX inhibitory activities of various 1,2,4-triazine derivatives, highlighting compounds with a 4-methoxyphenyl group for their strong inhibitory activity on the COX-2 enzyme. Specifically, one compound exhibited higher selectivity for COX-2, suggesting potential applications in inflammatory and pain-related conditions. Molecular docking studies supported the molecule’s COX-2 selectivity, indicating a promising avenue for the development of new anti-inflammatory agents (Ertas et al., 2022).

Allelochemical Transformation in Agriculture

Research on cyclic hydroxamic acids and lactams, which are allelochemicals in common agricultural crops, discussed the importance of understanding the microbial transformation of these compounds. This knowledge is crucial for exploiting the allelopathic properties of crops like wheat, rye, and maize to suppress weeds and soil-borne diseases, thereby enhancing agricultural sustainability (Fomsgaard et al., 2004).

作用機序

While the specific mechanism of action for “2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide” is not mentioned in the sources, similar 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized as inhibitors of D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids including D-serine to the corresponding α-keto acids .

将来の方向性

The future directions for research on these compounds could involve further exploration of their biochemical properties and potential therapeutic applications. For instance, DAAO inhibitors have been explored as potential therapeutic agents for the treatment of schizophrenia . Further clinical development of these compounds could involve enhancing their bioavailability and reducing potential toxicity .

特性

IUPAC Name |

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-26-15-9-7-14(8-10-15)20-17(24)12-27-19-21-18(25)16(22-23-19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLDPSMKZFEKMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

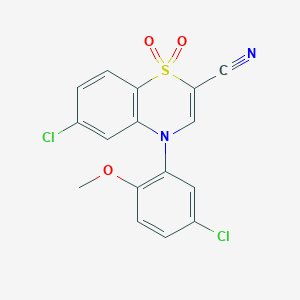

![4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2920578.png)

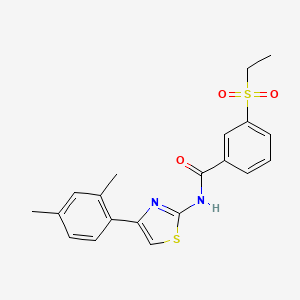

![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2920580.png)

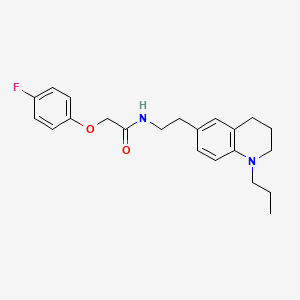

![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2920587.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2920593.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2920594.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2920595.png)

![2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2920596.png)